molecular formula C14H19N3O3 B10932668 N'-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B10932668
M. Wt: 277.32 g/mol
InChI Key: UHDNFNKZRAFOII-RVDMUPIBSA-N
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Description

N’-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is often associated with significant biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between hexan-2-one and 2-(4-nitrophenyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the hydrazine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with biological targets through its hydrazide functional group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-L-prolinol: Known for its nonlinear optical properties.

    N-(4-nitrophenyl)nicotinamide: Used in pharmaceutical research for its biological activity.

    N-(4-nitrophenyl)hydrazono]propylacetamide: Investigated for its potential as a fluorescent probe.

Uniqueness

N’-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to its specific combination of a hydrazide functional group and a nitro-substituted aromatic ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(E)-hexan-2-ylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H19N3O3/c1-3-4-5-11(2)15-16-14(18)10-12-6-8-13(9-7-12)17(19)20/h6-9H,3-5,10H2,1-2H3,(H,16,18)/b15-11+

InChI Key

UHDNFNKZRAFOII-RVDMUPIBSA-N

Isomeric SMILES

CCCC/C(=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C

Canonical SMILES

CCCCC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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